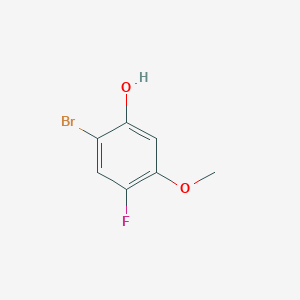
1-(2-Chloroethyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)cyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 1934820-90-2 . It has a molecular weight of 132.59 . The IUPAC name for this compound is 1-(2-chloroethyl)cyclopropane-1-carbaldehyde .
Molecular Structure Analysis
The InChI code for 1-(2-Chloroethyl)cyclopropane-1-carbaldehyde is 1S/C6H9ClO/c7-4-3-6(5-8)1-2-6/h5H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用
Homolytic Displacements at Carbon
Homolytic displacements involving cobaloxime complexes and bromocyanomethyl radicals lead to the synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes. This demonstrates a method of generating complex cyclopropane derivatives through a sequence of homolytic displacements, showcasing the reactivity of similar cyclopropane derivatives (Bury, Corker, & Johnson, 1982).
Stereodivergent Synthesis
The reaction of hydrazinoethyl 1,1-cyclopropanediesters with aldehydes, catalyzed by Yb(OTf)(3), facilitates the access to structurally complex fused bicyclopyrazolidines. This method offers a versatile approach to synthesize pyrazolines and pyrrolidines with controlled stereochemistry, highlighting the potential for constructing cyclopropane-based complex molecules (Lebold & Kerr, 2009).
Ring-Opening Reactions
Cyclopropyl carbaldehydes undergo ring-opening reactions under various conditions, leading to the creation of new chemical structures. For example, the regio-, diastereo-, and enantioselective 1,3-chlorochalcogenation of cyclopropyl carbaldehydes showcases the ability to selectively introduce new functional groups adjacent to the cyclopropane ring, providing a pathway to compounds with multiple stereocenters (Wallbaum, Garve, Jones, & Werz, 2016).
Chemistry of Cyclopropane Analogues
Research on 2-chloroquinoline-3-carbaldehyde and related analogs reviews the synthetic approaches to quinoline derivatives and their applications. This highlights the broader context in which cyclopropane aldehydes and their analogs are used to construct complex heterocyclic systems, showing the versatility of cyclopropane derivatives in organic synthesis (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
特性
IUPAC Name |
1-(2-chloroethyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-4-3-6(5-8)1-2-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIOXRORDPISMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)cyclopropane-1-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

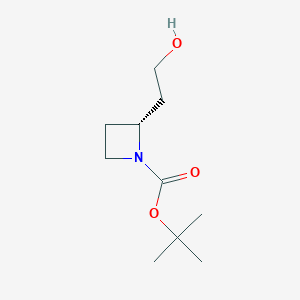
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2653930.png)
![N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B2653932.png)
![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2653933.png)

![N-[(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide](/img/structure/B2653935.png)
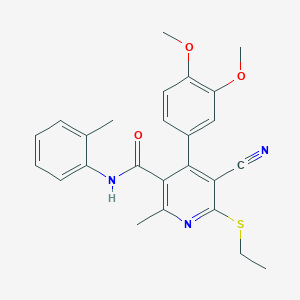
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2653939.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653940.png)
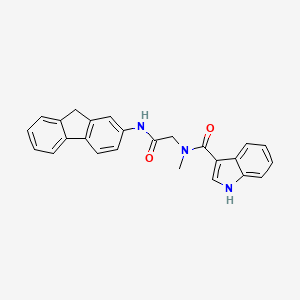
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2653943.png)
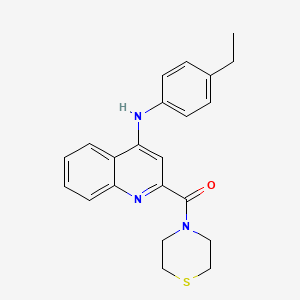
![5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester](/img/structure/B2653948.png)
